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Introduction to Fanregratinib

Fanregratinib (formerly HMPL-453) is an orally bioavailable, potent, and selective small-
molecule inhibitor of the fibroblast growth factor receptor (FGFR) types 1, 2, and 3.[1][2][3][4]
Aberrant FGFR signaling, resulting from gene fusions, mutations, or amplifications, is a known
driver of cell proliferation, survival, and angiogenesis in various cancers.[1][2][3] Fanregratinib
exerts its anti-tumor activity by binding to and inhibiting the kinase activity of FGFR1/2/3,
thereby blocking downstream signaling pathways.[1][2] Preclinical studies have demonstrated
that fanregratinib selectively inhibits the growth of tumor cell lines with dysregulated FGFR
signaling.[1][2] Currently, fanregratinib is in clinical development for the treatment of advanced
solid tumors, including intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 fusions.[5]

Mechanism of Action: The FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and
autophosphorylation of tyrosine residues in the intracellular kinase domain. This
phosphorylation creates docking sites for adaptor proteins, leading to the activation of
downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT
pathways. These pathways are crucial for regulating cell proliferation, survival, and
differentiation. Fanregratinib acts as an ATP-competitive inhibitor, preventing the
autophosphorylation of FGFRs and subsequently suppressing these downstream signaling
events.
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FGFR Signaling Pathway and Inhibition by Fanregratinib.
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Cell Lines Sensitive to Fanregratinib Treatment

Preclinical studies have shown that fanregratinib selectively inhibits the proliferation of cancer
cell lines with dysregulated FGFR signaling. The growth inhibition (Glso) values for these
sensitive cell lines are in the nanomolar range, whereas cell lines without FGFR aberrations are
significantly less sensitive.[1][2]

While the specific cell lines from the primary preclinical studies on fanregratinib have not been
publicly disclosed, cholangiocarcinoma cell lines harboring FGFR2 fusions are the primary
target for this inhibitor. Below is a table of exemplary cholangiocarcinoma cell lines with known
FGFR2 fusions that are sensitive to other selective FGFR inhibitors and are therefore strong
candidates for demonstrating sensitivity to fanregratinib.

Reported ICs0/Glso
Cell Line Cancer Type FGFR Alteration for FGFR Inhibitors
(e.g., Pemigatinib)

Intrahepatic )
DUC18828 ) ) FGFR2-G3BP2 fusion  ~4 nM
Cholangiocarcinoma

FGFR2 wildtype

RBE Cholangiocarcinoma
(control)

FGFR2 wildtype

SSP-25 Cholangiocarcinoma
(control)

Note: The sensitivity of these specific cell lines to fanregratinib should be experimentally
confirmed.

Experimental Protocols

The following are detailed protocols for key experiments to assess the sensitivity of cell lines to
fanregratinib.

Protocol 1: Cell Viability Assay

This protocol describes how to determine the half-maximal inhibitory concentration (ICso) or
growth inhibition (Glso) of fanregratinib using common cell viability assays.
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Materials:

e Sensitive and resistant cancer cell lines

o Complete cell culture medium

o Fanregratinib (HMPL-453)

e DMSO (vehicle control)

e 96-well clear or white-walled microplates

o CellTiter-Glo® Luminescent Cell Viability Assay Kkit, or

o Cell Counting Kit-8 (CCK-8), or

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent and solubilization
solution

o Multichannel pipette

o Plate reader (luminometer or spectrophotometer)

o Humidified incubator (37°C, 5% CO2)

Procedure:

e Cell Seeding:

Harvest and count cells.

o

[¢]

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000
cells/well) in 100 pL of complete culture medium.

[¢]

Include wells with medium only for background control.

[e]

Incubate the plate for 24 hours to allow for cell attachment and recovery.

e Compound Treatment:
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o Prepare a stock solution of fanregratinib in DMSO.

o Perform serial dilutions of fanregratinib in culture medium to achieve the desired final
concentrations (e.g., 0.1 nM to 10 pM).

o Prepare a vehicle control with the same final concentration of DMSO as the highest
fanregratinib concentration.

o Carefully remove the medium from the wells and add 100 pL of the medium containing the
different concentrations of fanregratinib or vehicle control.

e Incubation:

o Incubate the plate for 72 to 96 hours in a humidified incubator.
 Viability Measurement:

o For CellTiter-Glo® Assay:

» Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for
approximately 30 minutes.

» Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium
in each well (e.g., 100 pL).

= Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

» Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence with a plate reader.
o For CCK-8 Assay:
» Add 10 pL of CCK-8 solution to each well.
= Incubate the plate for 1-4 hours in the incubator.

» Measure the absorbance at 450 nm using a microplate reader.
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o For MTT Assay:

Add 10 pL of MTT reagent (5 mg/mL in PBS) to each well.

Incubate for 2-4 hours until a purple precipitate is visible.

Add 100 pL of solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS) to each
well.

Mix thoroughly to dissolve the formazan crystals.

Measure the absorbance at 570 nm.

e Data Analysis:
o Subtract the background reading (medium only) from all other readings.

o Calculate the percentage of cell viability for each concentration relative to the vehicle-
treated control.

o Plot the percentage of cell viability against the log of the fanregratinib concentration and
use a non-linear regression model to determine the Glso/ICso value.

Protocol 2: Western Blot Analysis of FGFR Pathway
Inhibition

This protocol is for assessing the effect of fanregratinib on the phosphorylation of FGFR and
downstream signaling proteins like ERK.

Materials:

Sensitive cancer cell lines

6-well plates or 10 cm dishes

Fanregratinib (HMPL-453)

DMSO (vehicle control)
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« Ice-cold Phosphate-Buffered Saline (PBS)

» RIPA lysis buffer supplemented with protease and phosphatase inhibitors

o BCA Protein Assay Kit

o Laemmli sample buffer

e SDS-PAGE gels and running buffer

e PVDF or nitrocellulose membrane and transfer buffer

» Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

e Primary antibodies (e.g., anti-p-FGFR, anti-total-FGFR, anti-p-ERK, anti-total-ERK, and a
loading control like anti-GAPDH or anti-3-actin)

» HRP-conjugated secondary antibodies

e Enhanced chemiluminescence (ECL) substrate

e Imaging system

Procedure:

e Cell Treatment:

o Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

o Treat cells with various concentrations of fanregratinib or vehicle control for a specified
time (e.g., 2-24 hours).

e Protein Extraction:

o Wash cells twice with ice-cold PBS.

o Lyse the cells by adding ice-cold RIPA buffer.

o Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
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o Incubate on ice for 30 minutes, with occasional vortexing.
o Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

o Collect the supernatant (protein lysate).

e Protein Quantification and Sample Preparation:
o Determine the protein concentration of each lysate using a BCA assay.
o Normalize the protein concentration for all samples.
o Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
o SDS-PAGE and Protein Transfer:
o Load equal amounts of protein (e.g., 20-30 ug) per lane on an SDS-PAGE gel.
o Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e Immunoblotting:

o

Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at
4°C.

o Wash the membrane three times with TBST.

o Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Wash the membrane three times with TBST.
o Detection and Analysis:
o |Incubate the membrane with ECL substrate.

o Capture the chemiluminescent signal using an imaging system.
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o To normalize, the membrane can be stripped and re-probed for total protein and a loading
control.

o Quantify band intensities using densitometry software.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of
fanregratinib in sensitive cell lines.

Experiment Setup
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Experimental Workflow for Fanregratinib Evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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